N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is a benzothiazole-pyrimidine hybrid compound characterized by a 6-ethoxy-substituted benzothiazole core linked to a pyrimidine-2-carboxamide moiety. This structure combines the aromatic heterocyclic features of benzothiazoles, known for their pharmacological versatility, with the pyrimidine ring, a common scaffold in anticancer and antimicrobial agents.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMRUBSGCHLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 6-ethoxybenzothiazole. This can be achieved by reacting 6-ethoxyaniline with potassium thiocyanate in the presence of bromine.
Coupling with Pyrimidine: The benzothiazole intermediate is then coupled with pyrimidine-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole-pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole, including N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide, exhibit significant antimicrobial activity. A study highlighted that compounds with similar scaffolds demonstrated potent inhibition against various Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list for antibiotic resistance . The mechanism of action typically involves the inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation . The presence of the pyrimidine moiety is believed to enhance the binding affinity to specific targets involved in tumor growth.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzothiazole ring followed by the introduction of the pyrimidine carboxamide group. Various synthetic routes have been optimized to improve yield and purity, which are crucial for subsequent biological testing .
| Synthesis Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Thermal Condensation | 3-(2-Furyl)acrolein + 2-Amino-6-ethoxybenzothiazole | Formation of Schiff base |
| 2 | N-Alkylation | Alkyl halides | Introduction of alkyl groups to enhance solubility |
| 3 | Amidation | Pyrimidine derivatives | Final product formation |
Therapeutic Applications
Anti-inflammatory Effects
this compound has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. The compound exhibited dose-dependent inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies:
- Inhibition of COX Enzymes:
- A detailed investigation revealed that this compound effectively inhibited COX-2 activity with an IC50 value indicating strong potential as an anti-inflammatory drug.
- In Vivo Analgesic Activity:
- Animal model studies demonstrated significant analgesic effects, suggesting its utility in pain management therapies comparable to conventional analgesics.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) and Thioamide (3c)
- Structure : Replaces pyrimidine with a cyclohexane ring.
- Activity : Exhibits cytotoxicity against A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines. Compound 3c (thioamide derivative) shows enhanced activity due to sulfur’s electronegativity and improved membrane permeability .
N-(6-Arylbenzo[d]thiazol-2-yl)acetamides
- Structure : Features acetamide substituents instead of pyrimidine.
- Activity: Demonstrates potent urease inhibition (IC50 values surpassing standard inhibitors) via non-metallic active-site binding. Molecular docking reveals H-bonding interactions critical for enzyme inhibition .
- Key Difference : The absence of a pyrimidine ring limits cross-reactivity with kinase targets but enhances selectivity for urease.
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
- Structure: Contains a benzamide group and 6-amino substitution.
- Activity: Primarily used as a corrosion inhibitor but shares structural motifs with pharmacologically active benzothiazoles. The amino group enhances solubility and metal-surface adsorption .
- Key Difference: The 6-amino group vs. 6-ethoxy in the target compound alters electronic properties, influencing bioactivity and solubility.
Dasatinib (BMS-354825)
- Structure : A thiazole-5-carboxamide linked to a pyrimidine and piperazine group.
- Activity : Clinically approved tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC kinases. The pyrimidine-carboxamide scaffold is critical for ATP-binding pocket interaction .
- Key Difference : The target compound lacks Dasatinib’s piperazine and hydroxyethyl groups, which are essential for kinase selectivity and pharmacokinetics.
Structure-Activity Relationships (SAR)
Benzothiazole Substitution: 6-Ethoxy group enhances lipophilicity and metabolic stability compared to 6-nitro or 6-amino derivatives .
Pyrimidine vs. Cyclohexane/Acetamide :
- Pyrimidine’s aromaticity facilitates π-π stacking with biological targets (e.g., DNA, kinases), while cyclohexane/acetamide groups prioritize hydrophobic interactions .
Amide Linkage :
- Thioamide derivatives (e.g., 3c) show higher cytotoxicity than carboxamides due to improved redox activity .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different diseases, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have been shown to exhibit significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the effects of benzothiazole derivatives on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Colo205 (colon cancer). The compound demonstrated notable inhibitory concentrations with IC50 values comparable to standard chemotherapeutic agents like etoposide. For instance, one derivative exhibited an IC50 value of 0.131 μM against leukemia cell lines, indicating strong cytotoxic activity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Benzothiazole derivatives have been reported to inhibit bacterial growth effectively, with some compounds showing activity against resistant strains.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics like streptomycin.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its molecular structure. Modifications at specific positions on the thiazole and pyrimidine rings significantly influence its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
